molecular formula C16H10Cl2N2O4 B12944460 Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]- CAS No. 651748-65-1

Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-

Cat. No.: B12944460
CAS No.: 651748-65-1
M. Wt: 365.2 g/mol
InChI Key: CJWYJQAJBWPTAG-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]- is a substituted benzoic acid derivative featuring a 2,3-dichlorophenyl group and a 2,4-dioxoimidazolidine moiety. The dichlorophenyl group likely enhances lipophilicity and electron-withdrawing effects compared to fluorinated analogs, influencing binding affinity and metabolic stability .

Properties

CAS No.

651748-65-1

Molecular Formula

C16H10Cl2N2O4

Molecular Weight

365.2 g/mol

IUPAC Name

3-[3-(2,3-dichlorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H10Cl2N2O4/c17-11-5-2-6-12(14(11)18)20-13(21)8-19(16(20)24)10-4-1-3-9(7-10)15(22)23/h1-7H,8H2,(H,22,23)

InChI Key

CJWYJQAJBWPTAG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting urea with an appropriate diamine under acidic conditions.

    Substitution with 2,3-Dichlorophenyl Group: The imidazolidinone intermediate is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2,3-dichlorophenyl group.

    Attachment of the Benzoic Acid Moiety: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially leading to the formation of amine derivatives.

    Substitution: The 2,3-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are effective in substitution reactions.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathways Involved: Common pathways include those related to inflammation and immune response, where the compound can modulate the activity of key signaling molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]- with fluorinated analogs from the evidence:

Property Target Compound (2,3-Dichlorophenyl) 3-[3-(3,5-Difluorophenyl)-2-Oxo-1-Imidazolidinyl]-Benzoic Acid 3-[3-(3-Fluorophenyl)-2-Oxo-1-Imidazolidinyl]-Benzoic Acid
CAS No. Not provided in evidence 651749-07-4 651749-10-9
Molecular Formula C₁₆H₁₀Cl₂N₂O₄ (predicted) C₁₆H₁₂F₂N₂O₃ C₁₆H₁₃FN₂O₃
Molecular Weight ~381.17 g/mol (calculated) 318.27 g/mol 300.28 g/mol
Substituents 2,3-Dichlorophenyl, 2,4-dioxo 3,5-Difluorophenyl, 2-oxo 3-Fluorophenyl, 2-oxo
Hydrogen Bond Donors/Acceptors 2 donors, 4 acceptors (predicted) 2 donors, 5 acceptors 2 donors, 5 acceptors
XLogP ~3.5 (estimated) Not explicitly reported Not explicitly reported

Key Observations :

  • The dichlorophenyl variant is heavier and more lipophilic than fluorinated analogs due to chlorine’s higher atomic weight and electronegativity.
  • The 2,4-dioxo group in the target compound may increase hydrogen-bonding capacity compared to analogs with a single oxo group .

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